molecular formula C8H6ClF2NO3S B3099861 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide CAS No. 1354960-67-0

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide

Cat. No.: B3099861
CAS No.: 1354960-67-0
M. Wt: 269.65 g/mol
InChI Key: NWBXRGISZTYCNP-UHFFFAOYSA-N
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Description

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is an aromatic compound with significant potential in various scientific fields It is characterized by the presence of chlorine, fluorine, and a methylsulfonyl group attached to a benzamide core

Scientific Research Applications

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide has several applications in scientific research:

Safety and Hazards

Specific safety and hazard information for 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide typically involves the reaction of 5-chloro-2,4-difluorobenzoic acid with methanesulfonamide. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,4-difluorobenzamide
  • 5-chloro-2,4-difluoro-N-(methylsulfonyl)aniline
  • 5-chloro-2,4-difluoro-N-(ethylsulfonyl)benzamide

Uniqueness

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methylsulfonyl group, makes it distinct from other similar compounds and enhances its potential in various applications .

Properties

IUPAC Name

5-chloro-2,4-difluoro-N-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3S/c1-16(14,15)12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXRGISZTYCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-chloro-2,4-difluorobenzoic acid (0.291 g, 1.511 mmol), N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.438 g, 2.285 mmol) and 4-dimethylaminopyridine (0.420 g, 3.438 mmol) were suspended in DCM (5 mL). Methanesulfonamide (0.222 g, 2.334 mmol) was added and the mixture was stirred at room temperature for 18 hours. The reaction mixture was diluted with DCM (10 mL) and washed with aqueous HCl solution (2 M, 2×15 mL). The organic layer was dried with a phase separating cartridge and concentrated in vacuo to yield the title compound as a white solid (0.388 g):
Quantity
0.291 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step Two
Quantity
0.222 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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